molecular formula C18H19N3O2 B2984135 N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)benzofuran-2-carboxamide CAS No. 1448058-94-3

N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)benzofuran-2-carboxamide

Cat. No.: B2984135
CAS No.: 1448058-94-3
M. Wt: 309.369
InChI Key: CCDOFFBWPLVPCY-UHFFFAOYSA-N
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Description

N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)benzofuran-2-carboxamide is a complex organic compound that features a benzofuran ring system conjugated to a carboxamide group and a tetrahydroindazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)benzofuran-2-carboxamide typically involves multiple steps, starting with the construction of the benzofuran core. This can be achieved through the cyclization of o-hydroxybenzaldehyde with ethyl acetoacetate under acidic conditions

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency of the synthetic process. Additionally, purification methods like recrystallization or chromatography are employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst or sodium borohydride (NaBH4).

  • Substitution: Nucleophilic substitution reactions can be performed using alkyl halides and a suitable base.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of alcohols or amines.

  • Substitution: Introduction of various alkyl or aryl groups.

Scientific Research Applications

Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. Its structural features make it suitable for further functionalization and the creation of novel compounds with diverse properties.

Biology: Biologically, N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)benzofuran-2-carboxamide has shown potential in various bioassays. It may exhibit activities such as antimicrobial, antiviral, and anticancer properties, making it a candidate for drug development.

Medicine: In the medical field, this compound could be explored for its therapeutic potential. Its ability to interact with biological targets suggests possible applications in the treatment of diseases such as cancer, infections, and inflammatory conditions.

Industry: Industrially, this compound can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.

Comparison with Similar Compounds

  • Indazole derivatives: These compounds share the indazole core structure and exhibit similar biological activities, such as anti-inflammatory and antimicrobial properties.

  • Benzofuran derivatives: Compounds containing the benzofuran ring system are known for their diverse biological activities, including anticancer and antioxidant properties.

Uniqueness: N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)benzofuran-2-carboxamide stands out due to its unique combination of structural features, which contribute to its distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development.

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Properties

IUPAC Name

N-[(1-methyl-4,5,6,7-tetrahydroindazol-3-yl)methyl]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O2/c1-21-15-8-4-3-7-13(15)14(20-21)11-19-18(22)17-10-12-6-2-5-9-16(12)23-17/h2,5-6,9-10H,3-4,7-8,11H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCDOFFBWPLVPCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(CCCC2)C(=N1)CNC(=O)C3=CC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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